molecular formula C12H12O B2609787 Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one CAS No. 82732-34-1

Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one

Cat. No.: B2609787
CAS No.: 82732-34-1
M. Wt: 172.227
InChI Key: BYKZLZZQKCGXSW-MNOVXSKESA-N
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Description

Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one is a complex organic compound with a unique structure that includes a cyclobutane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the cyclobutane ring, followed by further functionalization to introduce the naphthalene moiety. The reaction conditions often require careful control of temperature, solvent, and catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and solvents, is crucial to ensure the economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic devices, due to its interesting electronic properties.

Mechanism of Action

The mechanism by which Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one can be compared with other similar compounds, such as:

    Cyclobutanaphthalenes: These compounds share the cyclobutane-naphthalene core but may differ in functional groups and substitution patterns.

    Naphthalenones: Compounds with a naphthalene ring fused to a ketone group, which may exhibit different reactivity and properties.

    Tetrahydronaphthalenes: These compounds have a fully saturated naphthalene ring, leading to different electronic and steric characteristics.

Biological Activity

Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C13H13OC_{13}H_{13}O and a molecular weight of approximately 197.25 g/mol. The stereochemistry indicated by the "Rel" prefix suggests specific spatial arrangements that may influence its biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC13H13OC_{13}H_{13}O
Molecular Weight197.25 g/mol
IUPAC NameThis compound

Pharmacological Effects

Research indicates that This compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Preliminary data suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative disorders.

The biological activities of This compound are thought to be mediated through several mechanisms:

  • Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It appears to affect key signaling pathways such as NF-kB and MAPK, which are crucial in cell survival and inflammation.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of This compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis.

Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory properties, the compound was tested on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting a potent anti-inflammatory effect.

Properties

IUPAC Name

(2aR,8bR)-2a,3,4,8b-tetrahydro-1H-cyclobuta[a]naphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,10-11H,5-7H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKZLZZQKCGXSW-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]3[C@@H]1C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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